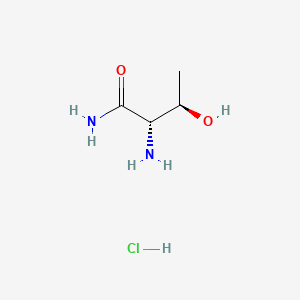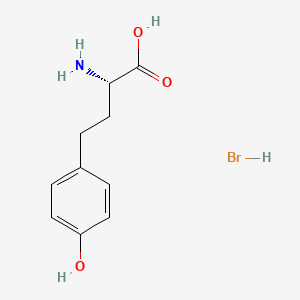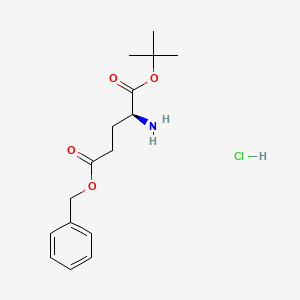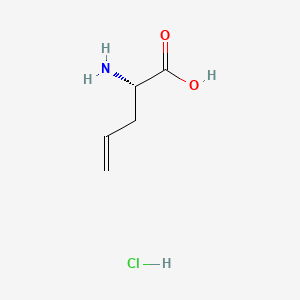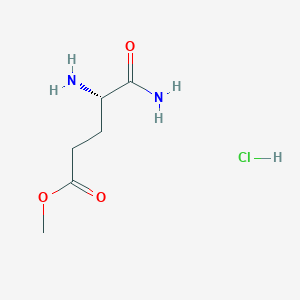
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O3 . It is also known by other names such as “tert-Butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride”, “H-Glu (OtBu)-NH2”, “Isoglutamine tert-butyl ester hydrochloride”, and "tert-butyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a solid with a white to off-white color . It is slightly soluble in DMSO, methanol (when sonicated), and water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Wissenschaftliche Forschungsanwendungen
Electrosynthesis
The compound has been explored in the field of electrosynthesis. A study by Konarev, Lukyanets, and Negrimovskii (2007) focused on the electroreduction of methyl 5-nitro-4-oxopentanate, yielding various compounds including 5-amino-4-oxopentanoic acid hydrochloride. They examined factors like cathode material and electrolysis conditions, achieving high yields of 5-amino-4-oxopentanoic acid hydrochloride (Konarev, Lukyanets, & Negrimovskii, 2007).
Synthesis Methods
Lin Yuan (2006) reported a synthesis method starting from levulinic acid, leading to the production of 5-Amino-4-oxopentanoic acid hydrochloride, which is closely related to (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride (Lin Yuan, 2006).
Metabolism Studies
Hutton, Sener, and Malaisse (1979) investigated the metabolism of 4-methyl-2-oxopentanoate, which shares structural similarities with the compound , in rat pancreatic islets. Their research revealed insights into the compound's uptake, impact on cellular respiration, and metabolic pathways (Hutton, Sener, & Malaisse, 1979).
Chemical Synthesis and Reactions
Zav’yalov and Zavozin (1987) synthesized 4-oxo-5-aminopentanoic acid hydrochloride, a compound related to (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, using selective bromination and cyclocondensation reactions (Zav’yalov & Zavozin, 1987).
Intramolecular Reactions
Patterson, Depree, Zender, and Morris (1994) studied the competitive intramolecular aminolysis of methyl 4,5-diaminopentanoate. This research is particularly relevant as it provides insights into the chemical behavior of similar compounds under specific conditions (Patterson, Depree, Zender, & Morris, 1994).
Material Science and Engineering Applications
The compound's related chemicals have been explored in material science and engineering. For instance, Hamciuc et al. (2015) synthesized a new diamine monomer for creating polyamide and poly(amide-imide)s, which exhibit high thermal stability and potential applications in various fields (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Clinical Chemistry and Diagnostics
In clinical chemistry, Schadewaldt, Hummel, Trautvetter, and Wendel (1989) developed a method for estimating 4-methyl-2-oxopentanoate in plasma, using NAD+-dependent dehydrogenase. This research highlights the relevance of related compounds in diagnostic assays (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYPWQHBLMCCU-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704832 |
Source


|
| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | |
CAS RN |
70830-50-1 |
Source


|
| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

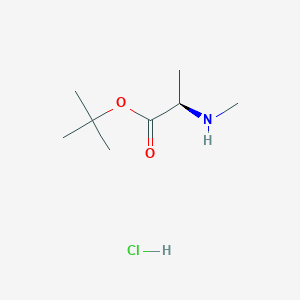

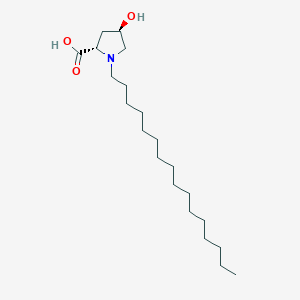
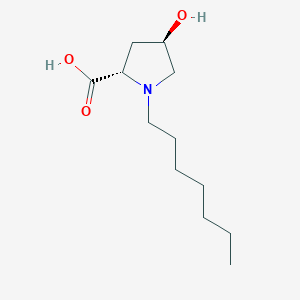
![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)


